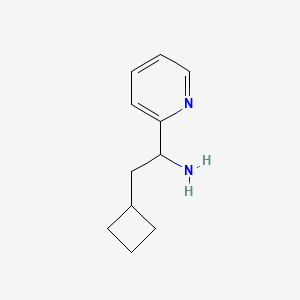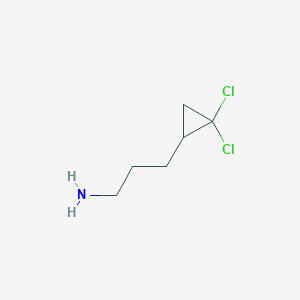
3-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrrole ring, along with a methyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with a suitable pyrrole derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-chlorobenzaldehyde reacts with 1-methylpyrrole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antioxidant and immunomodulatory properties by modulating oxidative stress and inflammatory pathways. The compound interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase, enhancing the cellular antioxidant defense system .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1-methyl-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.
3-(4-Chlorophenyl)-1-methyl-1H-pyridine: Similar structure but with a pyridine ring instead of a pyrrole ring
Uniqueness
3-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrole ring, along with the 4-chlorophenyl and aldehyde groups, makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H10ClNO |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10ClNO/c1-14-7-6-11(12(14)8-15)9-2-4-10(13)5-3-9/h2-8H,1H3 |
Clé InChI |
RGAAETUPCYRVFL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1C=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


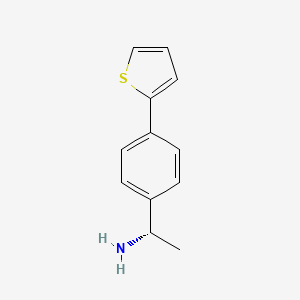
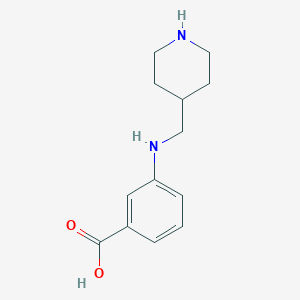


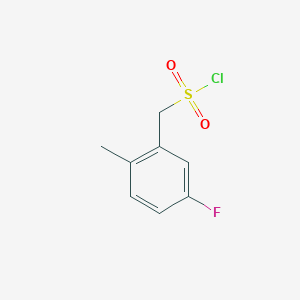
![5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)

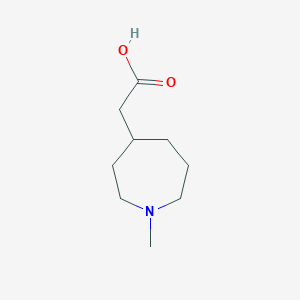
![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)
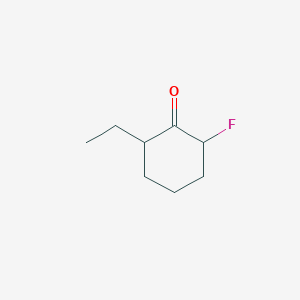
![2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)

